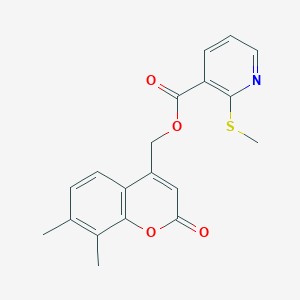
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with nicotinic acid derivatives. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the inhibition of specific enzymes and the modulation of signaling pathways involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C19H17NO4S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(7,8-dimethyl-2-oxochromen-4-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H17NO4S/c1-11-6-7-14-13(9-16(21)24-17(14)12(11)2)10-23-19(22)15-5-4-8-20-18(15)25-3/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
JYNNEMXYOUGBOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=C(N=CC=C3)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



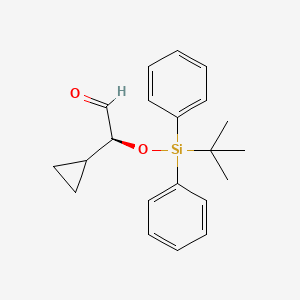
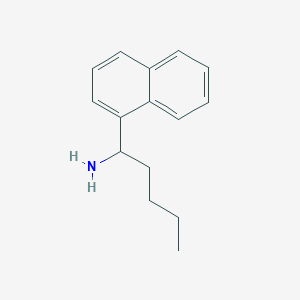
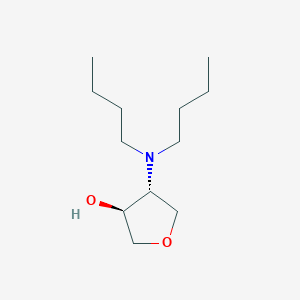



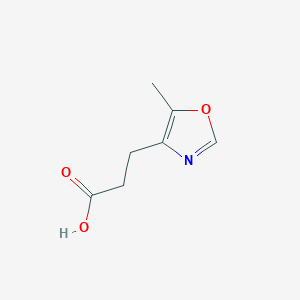



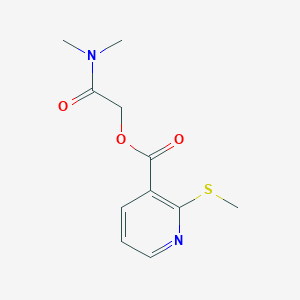
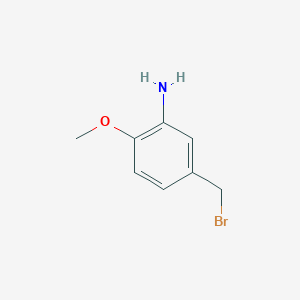
![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
